molecular formula C9H13N3O2 B13313445 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide

Cat. No.: B13313445
M. Wt: 195.22 g/mol
InChI Key: BYORYXWZWPVNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This molecule features a 2-oxo-1,2-dihydropyridin core scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Compounds containing the dihydropyridinone motif have been identified as key scaffolds in the development of inhibitors for various biological targets . Notably, this structural class is prevalent in the development of potent inhibitors for epigenetic targets, demonstrating the value of such heterocycles in probe and therapeutic discovery . The specific substitution pattern on the pyridone ring, including the 5-amino group and the N,N-dimethylacetamide side chain, makes this compound a valuable building block for further chemical derivatization. It can serve as a crucial intermediate in organic synthesis and pharmaceutical research for constructing more complex molecules. This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use, nor for administration to humans.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(5-amino-2-oxopyridin-1-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C9H13N3O2/c1-11(2)9(14)6-12-5-7(10)3-4-8(12)13/h3-5H,6,10H2,1-2H3

InChI Key

BYORYXWZWPVNFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C=C(C=CC1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide typically involves the reaction of 5-amino-2-oxo-1,2-dihydropyridine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and process control systems. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully selected, and the reaction parameters are continuously monitored to maintain optimal conditions for the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups, which can be further utilized in various applications .

Scientific Research Applications

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound Dihydropyridinone 5-Amino, N,N-dimethylacetamide C₉H₁₃N₃O₂ 195.22 (calculated)
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide Pyrimidine Hydroxy, methyl, n-butyl, N,N-dimethylacetamide C₁₃H₂₁N₃O₂ 267.33
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide Pyrrolidine Thioxo, 5-oxo, propyl, acetamide C₁₀H₁₇N₃O₂S 243.33
(R/S)-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide derivatives Tetrahydropyrimidinone Oxo, methyl, phenoxy, acetamide Varies ~600–650 (estimated)

Key Observations:

  • Core Heterocycles: The target compound’s dihydropyridinone ring differs from pyrimidine (two nitrogens, ) and pyrrolidine (five-membered ring, ).
  • Substituents: The 5-amino group in the target compound may enhance solubility and reactivity compared to the hydroxy and methyl groups in ’s pyrimidine derivative . The thioxo group in ’s compound introduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) absent in the oxygen-based target compound .

Biological Activity

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C9H12N4OC_9H_{12}N_4O, and it has a molecular weight of 196.22 g/mol. The structure features a pyridine ring that is significant for its biological interactions.

Antiviral Activity

Recent studies have indicated that pyridine derivatives, including this compound, exhibit antiviral properties. Research has shown that modifications in the structure can enhance the inhibitory activity against various viruses, particularly HIV-1 integrase inhibitors. The effectiveness often correlates with specific substituents on the pyridine ring, affecting binding affinity and potency .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study demonstrated that certain derivatives showed cytotoxic effects on cancer cell lines, including those resistant to standard therapies. The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. It has shown promise in models of neurodegenerative diseases by inhibiting oxidative stress and reducing inflammation in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of viral enzymes, disrupting viral replication.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity : By scavenging free radicals, it mitigates oxidative damage in neuronal cells.

Case Studies

  • HIV Inhibition : A study focused on the synthesis and evaluation of various pyridine derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against HIV integrase .
  • Cancer Cell Lines : In vitro studies on breast cancer cell lines revealed that certain derivatives led to a significant reduction in cell viability compared to controls. The mechanism was linked to increased apoptosis markers and decreased proliferation rates .
  • Neuroprotection : Research involving neuroblastoma models showed that the compound reduced markers of oxidative stress and inflammation significantly compared to untreated controls, suggesting potential for further development in neurodegenerative disease therapies .

Data Tables

Activity Type IC50 Value (µM) Reference
HIV Integrase Inhibition1.77 - 3.50
Cytotoxicity (Breast Cancer)5 - 10
Neuroprotective EffectsN/A

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route includes: (i) Formation of the dihydropyridinone core via cyclization of a precursor (e.g., 5-amino-2-hydroxypyridine derivatives) under acidic or basic conditions. (ii) Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions. For example, reacting the pyridinone intermediate with chloroacetyl chloride followed by dimethylamine, as seen in analogous acetamide syntheses . (iii) Optimization of reaction conditions (e.g., temperature, solvent polarity) to enhance yield.

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : To confirm the presence of the dimethylamino group (singlet at δ ~2.8–3.2 ppm for N(CH₃)₂) and the dihydropyridinone ring protons.
  • HPLC or LC-MS : To assess purity and quantify impurities.
  • FT-IR : To identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amine groups (N-H at ~3300 cm⁻¹) .

Q. What solvent systems are compatible with this compound for organic reactions?

  • Methodological Answer : Polar aprotic solvents like dimethylacetamide (DMAC), dimethylformamide (DMF), or acetonitrile are ideal due to the compound’s solubility profile. Avoid protic solvents (e.g., water, alcohols) if hydrolysis of the acetamide is a concern .

Advanced Questions

Q. What strategies are recommended for optimizing yield in multi-step syntheses?

  • Methodological Answer :
  • Use continuous flow reactors to minimize intermediate degradation.
  • Employ automated purification systems (e.g., flash chromatography) for intermediates.
  • Monitor reaction progress with real-time TLC or inline spectroscopy to identify bottlenecks .

Q. How does the substitution pattern on the dihydropyridinone ring influence reactivity in further modifications?

  • Methodological Answer :
  • The 5-amino group can act as a nucleophile for acylation or alkylation.
  • The 2-oxo group may participate in keto-enol tautomerism, affecting electrophilic substitution sites.
  • Compare reactivity with structurally related compounds (e.g., cyano-substituted analogs) to predict regioselectivity .

Q. What are the proposed mechanisms for acetamide hydrolysis under varying pH conditions?

  • Methodological Answer :
  • Acidic conditions : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, forming a tetrahedral intermediate that collapses to release dimethylamine and acetic acid.
  • Basic conditions : Hydroxide ion directly attacks the carbonyl, forming a carboxylate intermediate .

Q. How can researchers resolve discrepancies in biological activity data across assays?

  • Methodological Answer :
  • Standardize assay protocols (e.g., cell line selection, incubation time).
  • Validate compound stability under assay conditions (e.g., pH, temperature).
  • Use structure-activity relationship (SAR) studies to identify critical functional groups. Cross-reference with analogs (e.g., 3-cyano-substituted derivatives) to isolate structural determinants .

Q. What in silico methods predict binding affinity to biological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes or receptors.
  • QSAR models : Train on datasets of related pyridinone derivatives to predict bioactivity.
  • MD simulations : Assess binding stability over time (e.g., interactions with the 5-amino group) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

  • Methodological Answer :
  • Re-evaluate experimental conditions (e.g., solvent grade, temperature).
  • Use standardized protocols (e.g., shake-flask method) for solubility measurements.
  • Cross-validate with computational solubility predictors (e.g., COSMO-RS) .

Q. What steps mitigate variability in synthetic yields between laboratories?

  • Methodological Answer :
  • Ensure consistent reagent quality (e.g., anhydrous solvents, fresh dimethylamine).
  • Calibrate equipment (e.g., temperature probes, stirrers).
  • Publish detailed reaction logs (e.g., induction times, exotherms) to identify critical variables .

Safety and Handling

Q. What are the key storage considerations for this compound?

  • Methodological Answer :
  • Store under inert atmosphere (argon) at –20°C to prevent oxidation.
  • Avoid exposure to moisture (desiccate) to minimize hydrolysis.
  • Reference safety protocols for related acetamides (e.g., DMAC’s carcinogenicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.